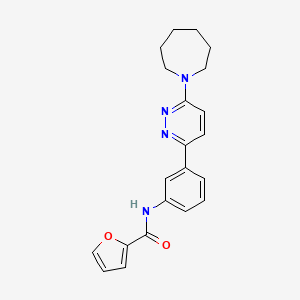![molecular formula C21H33N3O3S2 B2719000 2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide CAS No. 2034301-14-7](/img/structure/B2719000.png)
2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydro-2H-thiopyran ring, a piperidine ring, and a sulfamoyl group
Applications De Recherche Scientifique
2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrahydro-2H-thiopyran ring through the cyclization of 3,3’-thiodipropanoates via intramolecular Dieckmann condensation . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the sulfamoyl group using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction can produce amines or alcohols.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share the tetrahydrothiopyran ring and have applications in the synthesis of stable free radicals and semiconductors.
Piperidine derivatives: Compounds with piperidine rings are widely used in medicinal chemistry for their biological activity.
Sulfamoyl compounds: These compounds are known for their use in pharmaceuticals as enzyme inhibitors and antibacterial agents.
Uniqueness
2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its structural complexity also provides opportunities for the development of novel compounds with enhanced properties.
Propriétés
IUPAC Name |
2-methyl-N-[4-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S2/c1-16(2)21(25)23-18-3-5-20(6-4-18)29(26,27)22-15-17-7-11-24(12-8-17)19-9-13-28-14-10-19/h3-6,16-17,19,22H,7-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXTLKVNJOTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
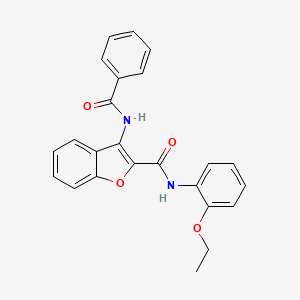
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)
![ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)
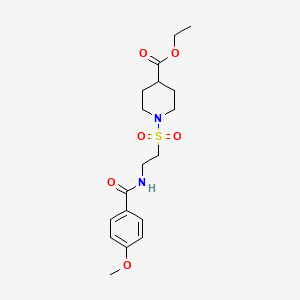
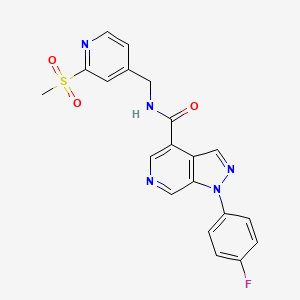
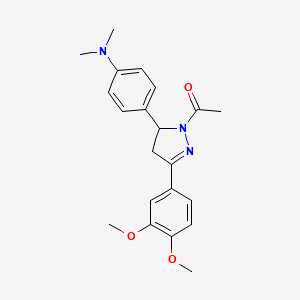
![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)
![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2718930.png)
![N-(4-ethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2718933.png)
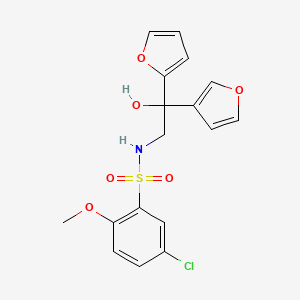
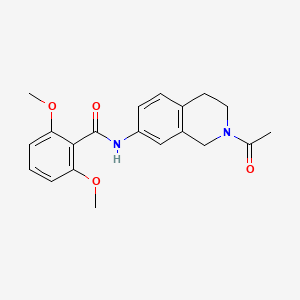
![3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)
